molecular formula C21H46OSi B1585196 Methoxy(dimethyl)octadecylsilane CAS No. 71808-65-6

Methoxy(dimethyl)octadecylsilane

Cat. No. B1585196
CAS RN: 71808-65-6
M. Wt: 342.7 g/mol
InChI Key: RUFRLNPHRPYBLF-UHFFFAOYSA-N
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Description

Methoxy(dimethyl)octadecylsilane (MDOS) is an organosilane with one methoxy group . It is a silane coupling agent that forms a self-assembled monolayer (SAM) on a variety of particles .


Molecular Structure Analysis

The empirical formula of Methoxy(dimethyl)octadecylsilane is C21H46OSi . The CAS Number is 71808-65-6 . The molecular weight is 342.67 .


Physical And Chemical Properties Analysis

Methoxy(dimethyl)octadecylsilane is a liquid at 20°C . It has a refractive index of 1.444 and a density of 0.83 g/mL at 25 °C .

Scientific Research Applications

Adhesion Promotion

Methoxy(dimethyl)octadecylsilane (MDOS): is widely used as an adhesion promoter . It facilitates the bonding between organic and inorganic materials. For instance, it can be applied to enhance the adhesion between wool fiber and polyethylene matrix , which is particularly beneficial for recycling wool and poultry feather waste .

Composite Material Reinforcement

MDOS-treated wood fibers can be utilized as reinforcement in the creation of polyethylene-based composites . This treatment significantly improves the thermo-oxidative stability of the composites, making them more durable and resistant to degradation over time .

Laboratory Chemicals

In the realm of laboratory chemicals, MDOS serves as a synthesis reagent for various substances. Its role in the synthesis of complex molecules is vital due to its ability to introduce silane groups into molecular structures .

Mechanism of Action

Methoxy(dimethyl)octadecylsilane acts as a silane coupling agent, forming a self-assembled monolayer (SAM) on a variety of particles .

Safety and Hazards

Methoxy(dimethyl)octadecylsilane can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing with plenty of water if it comes into contact with skin .

properties

IUPAC Name

methoxy-dimethyl-octadecylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H46OSi/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(3,4)22-2/h5-21H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFRLNPHRPYBLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC[Si](C)(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H46OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6072429
Record name Silane, methoxydimethyloctadecyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silane, methoxydimethyloctadecyl-

CAS RN

71808-65-6
Record name Octadecyldimethylmethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71808-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, methoxydimethyloctadecyl-
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Record name Silane, methoxydimethyloctadecyl-
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Record name Silane, methoxydimethyloctadecyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methoxydimethyloctadecylsilane
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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